N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-{[1-(4-fluorophenyl)cyclopropyl]methyl}ethanediamide
Description
N'-[(2H-1,3-Benzodioxol-5-yl)methyl]-N-{[1-(4-fluorophenyl)cyclopropyl]methyl}ethanediamide is an ethanediamide derivative featuring a benzodioxole moiety and a cyclopropane ring substituted with a 4-fluorophenyl group. Its structural complexity arises from the juxtaposition of electron-rich (benzodioxole) and electron-deficient (4-fluorophenyl) aromatic systems, combined with the steric constraints of the cyclopropane ring. This compound is hypothesized to exhibit unique physicochemical properties, such as enhanced metabolic stability and target binding affinity, due to the rigid cyclopropane scaffold and fluorine substitution .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N'-[[1-(4-fluorophenyl)cyclopropyl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O4/c21-15-4-2-14(3-5-15)20(7-8-20)11-23-19(25)18(24)22-10-13-1-6-16-17(9-13)27-12-26-16/h1-6,9H,7-8,10-12H2,(H,22,24)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDYVUPLKRGJUMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-{[1-(4-fluorophenyl)cyclopropyl]methyl}ethanediamide is a synthetic compound that has garnered attention for its potential biological activities. The structure of this compound includes a benzodioxole moiety, which is often associated with various pharmacological effects. This article reviews the current understanding of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Weight | 458.49 g/mol |
| Molecular Formula | C27 H23 F N2 O4 |
| LogP | 5.5161 |
| Polar Surface Area | 55.324 Ų |
| Hydrogen Bond Acceptors | 6 |
The high logP value suggests significant lipophilicity, which may influence its bioavailability and interaction with biological membranes.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the cell. Preliminary studies indicate that it may disrupt microtubule dynamics by interacting with tubulin, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism is critical in the development of antitumor agents.
Anticancer Properties
Research has demonstrated that compounds containing the benzodioxole structure exhibit significant anticancer activity. For instance, studies on related benzodioxole derivatives have shown that they can induce apoptosis in various cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction .
Insecticidal Activity
The benzodioxole moiety has also been linked to insecticidal properties. A recent study highlighted that derivatives of benzodioxole showed larvicidal activity against Aedes aegypti, a vector for several viral diseases . The compound demonstrated effective larvicidal concentrations (LC50 and LC90 values), indicating its potential as a natural insecticide.
Case Studies
- Antitumor Activity : In vitro studies have reported that compounds similar to this compound exhibit cytotoxic effects on breast cancer cells, leading to significant reductions in cell viability at micromolar concentrations .
- Insecticidal Efficacy : A comparative analysis of various benzodioxole derivatives revealed that those with specific substituents exhibited enhanced larvicidal activity against Aedes aegypti. The study concluded that structural modifications could optimize efficacy while minimizing toxicity to non-target organisms .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The compound’s structural analogues include:
N-[2-(1,3-Benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N′-(4-fluorophenyl)ethanediamide (): Shares the benzodioxole and 4-fluorophenyl motifs but replaces the cyclopropane with a piperazine ring.
S-Alkylated 1,2,4-Triazoles (): Compounds like (2-(5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazol-3-ylthio)-1-(phenyl/4-fluorophenyl)ethanones exhibit sulfonyl and fluorophenyl groups. Unlike the target compound, these derivatives lack the benzodioxole system but include sulfur-containing triazole rings, which may enhance π-π stacking interactions or metabolic liabilities .
2-(4-Fluorophenyl)-N-methyl-5-(3-((1-methylcyclopropyl)carbamoyl)phenyl)furo[2,3-b]pyridine-3-carboxamide ():
- Contains a cyclopropylamine group and fluorophenyl substituent but integrates a furopyridine core instead of benzodioxole.
- The furopyridine system may confer distinct electronic properties, affecting bioavailability and target selectivity .
Physicochemical and Spectroscopic Comparisons
Research Findings and Challenges
- Spectroscopic Validation : The absence of νS-H (~2500–2600 cm⁻¹) in the target compound’s IR spectrum confirms the absence of thiol tautomers, similar to triazole derivatives in .
- Synthetic Bottlenecks : Cyclopropane ring formation often requires specialized reagents (e.g., Simmons-Smith conditions), posing scalability challenges compared to piperazine or triazole synthesis .
- Structure-Activity Relationship (SAR) : Fluorine substitution at the 4-position on the phenyl ring is critical for maintaining target affinity across all analogues, as observed in and .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
